2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride is a complex organic compound that features both imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane or ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline derivatives, while reduction could result in the formation of imidazole-based compounds .
Scientific Research Applications
2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and quinoline moieties can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring and exhibit similar biological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine contain the quinoline moiety and are known for their antimalarial properties.
Uniqueness
What sets 2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone apart is the combination of both imidazole and quinoline rings within a single molecule. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities and applications .
Properties
IUPAC Name |
2-imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.2ClH/c24-18(13-21-8-7-19-14-21)23-11-9-22(10-12-23)17-6-5-15-3-1-2-4-16(15)20-17;;/h1-8,14H,9-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJHXBQYIUVVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN4C=CN=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.